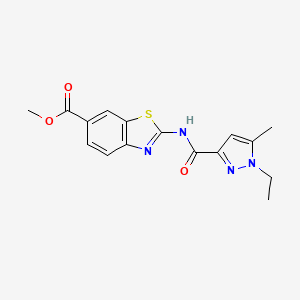
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as EMPC, is an organic compound with a molecular weight of 276.35 g/mol. It is a white, crystalline solid with a melting point of 98-99 °C. EMPC is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in scientific research for its potential applications in drug development, biochemistry, and physiology. It has been used in studies to investigate the effects of drugs on enzymes and receptors, and to understand the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
Mécanisme D'action
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is thought to act as an agonist at the G-protein coupled receptor (GPCR) family of proteins. It binds to the receptor and stimulates the production of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate a cascade of biochemical reactions, which ultimately lead to changes in cellular physiology.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and adenylate cyclase. It has also been found to increase the production of cAMP and IP3, which can lead to changes in cell physiology such as increased cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. It also has a high affinity for GPCRs, making it an ideal tool for investigating the effects of drugs on these receptors. However, it is important to note that 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study long-term effects.
Orientations Futures
There are a number of potential future directions for research involving 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide. It could be used to investigate the effects of drugs on other GPCRs, such as those involved in the regulation of neurotransmitter release. It could also be used to study the effects of drugs on other biochemical pathways, such as those involved in cell signaling. Additionally, it could be used to investigate the effects of drugs on metabolic pathways, such as those involved in energy metabolism. Finally, it could be used to study the effects of drugs on gene expression.
Méthodes De Synthèse
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of ethylacetoacetate with phenylhydrazine followed by the addition of methyl iodide. The reaction is catalyzed by a base such as sodium hydroxide and is completed in a solvent such as ethanol. The product is then isolated and purified using standard chromatographic techniques.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-10(2)9-12(15-16)13(17)14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJAUPBIHPKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538151.png)
![1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538162.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538172.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)

